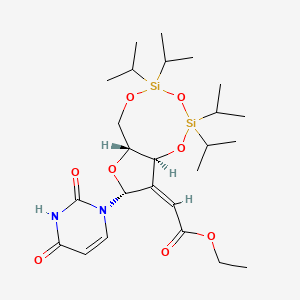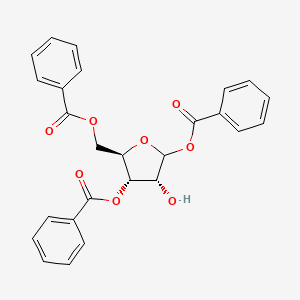
1,3,5-Tri-o-benzoyl-d-ribofuranose
Descripción general
Descripción
1,3,5-Tri-o-benzoyl-d-ribofuranose is a carbohydrate derivative commonly used as a starting material for nucleosides. It is characterized by its molecular formula C26H22O8 and a molecular weight of 462.45 g/mol . This compound is notable for its role in the synthesis of nucleosides, which are essential components in various biological and chemical processes .
Métodos De Preparación
The synthesis of 1,3,5-Tri-o-benzoyl-d-ribofuranose typically involves the benzoylation of d-ribofuranose. One common method includes the reaction of d-ribofuranose with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and efficiency .
Análisis De Reacciones Químicas
1,3,5-Tri-o-benzoyl-d-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler forms or other functional derivatives.
Substitution: It can undergo substitution reactions where the benzoyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Tri-o-benzoyl-d-ribofuranose has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri-o-benzoyl-d-ribofuranose primarily involves its role as a precursor in nucleoside synthesis. It interacts with various enzymes and molecular targets to facilitate the formation of nucleosides, which are essential for DNA and RNA synthesis . The pathways involved include glycosylation reactions where the ribofuranose moiety is attached to nucleobases .
Comparación Con Compuestos Similares
1,3,5-Tri-o-benzoyl-d-ribofuranose is unique due to its specific structure and reactivity. Similar compounds include:
1,3,5-Tri-o-acetyl-d-ribofuranose: Another derivative used in nucleoside synthesis but with acetyl groups instead of benzoyl groups.
1-o-acetyl-2,3,5-tri-o-benzoyl-β-d-ribofuranose: A closely related compound used in similar applications but with different protective groups.
These compounds share similar applications but differ in their reactivity and the specific conditions required for their synthesis and use.
Propiedades
IUPAC Name |
[(2R,3S,4R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHVPBKTTFVAQF-LLNWNZGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



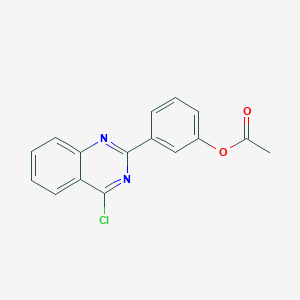
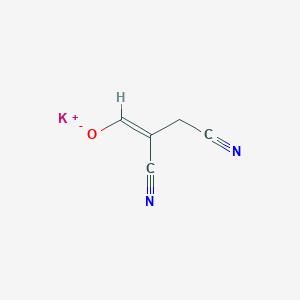

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B8072029.png)

![(8R)-2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072040.png)
![(1S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B8072045.png)
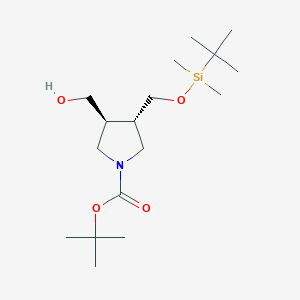
![3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B8072064.png)
